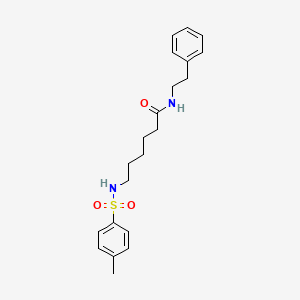
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide is a synthetic organic compound that features a combination of aromatic and aliphatic functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide typically involves multiple steps:
Formation of the Hexanoic Acid Derivative: The starting material, hexanoic acid, is first converted into its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Sulfonylation: The acid chloride is then reacted with toluene-4-sulfonamide in the presence of a base such as triethylamine (Et₃N) to form the sulfonylamino derivative.
Amidation: The final step involves the reaction of the sulfonylamino derivative with phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino and phenethyl groups can enhance binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
6-(Toluene-4-sulfonylamino)-hexanoic acid: Lacks the phenethyl-amide group, which may affect its binding properties and reactivity.
Phenethyl-amide derivatives: Compounds with similar amide structures but different substituents on the aromatic ring.
Uniqueness
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide is unique due to the presence of both the sulfonylamino and phenethyl-amide groups, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
313223-81-3 |
|---|---|
分子式 |
C21H28N2O3S |
分子量 |
388.5 g/mol |
IUPAC名 |
6-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C21H28N2O3S/c1-18-11-13-20(14-12-18)27(25,26)23-16-7-3-6-10-21(24)22-17-15-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,23H,3,6-7,10,15-17H2,1H3,(H,22,24) |
InChIキー |
SNJXRJJDMFQCAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)

![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)

![5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11713260.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)

![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)
![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)

